{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-acetic acid
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)ethyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)15(8-13(16)17)10(3)11-5-4-6-12(14)7-11/h4-7,9-10H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAKIWJRFOKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isopropylamine with 1-(3-Chloro-phenyl)-ethyl Halides
A foundational approach involves the alkylation of isopropylamine with 1-(3-chloro-phenyl)-ethyl bromide or chloride. This reaction is facilitated under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, search result describes a similar alkylation process using isopropyl bromide, yielding N1-[1-(3-Chloro-phenyl)-ethyl]-N1-isopropyl-ethane-1,2-diamine with a 20% yield under dichloromethane and HCl conditions.
Reaction Conditions Table
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-(3-Cl-Ph)-ethyl Br | DMF | K₂CO₃ | 60°C | 45 |
| 1-(3-Cl-Ph)-ethyl Cl | THF | NaH | 25°C | 38 |
Coupling Reactions for Acetic Acid Functionalization
The acetic acid group is introduced via nucleophilic substitution or carbodiimide-mediated coupling. Search result highlights the use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent for amide formation, which can be adapted for ester-to-acid transformations. For example, reacting [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine with bromoacetic acid in the presence of HBTU and DIPEA (diisopropylethylamine) in acetonitrile yields the target compound after hydrolysis.
Detailed Methodologies and Optimization
Stepwise Synthesis via Intermediate Isolation
Step 1: Synthesis of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine
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Combine isopropylamine (1.2 equiv) and 1-(3-chloro-phenyl)-ethyl bromide (1.0 equiv) in anhydrous THF.
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Add K₂CO₃ (2.0 equiv) and heat at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).
Step 2: Acetic Acid Group Introduction
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Dissolve the amine intermediate (1.0 equiv) and bromoacetic acid (1.5 equiv) in DMF.
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Add HBTU (1.2 equiv) and DIPEA (3.0 equiv), stir at 25°C for 6 hours.
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Hydrolyze the ester intermediate with 2M NaOH, acidify with HCl, and recrystallize from ethanol/water.
Solvent and Catalyst Screening
Search result emphasizes the role of solvent polarity in crystallization efficiency. Trials with isobutyl acetate and methyl cyclohexane demonstrated improved purity during recrystallization. Similarly, search result notes that acetonitrile and dichloromethane optimize coupling reaction yields.
Optimization Data Table
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| HBTU | Acetonitrile | 6 | 72 | 98.5 |
| EDCl | Dichloromethane | 8 | 65 | 97.2 |
Characterization and Analytical Validation
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 7.2 Hz, 1H, CHCH₂), 3.10 (sept, J = 6.4 Hz, 1H, CH(CH₃)₂), 2.75 (d, J = 15.6 Hz, 2H, COOH), 1.45 (d, J = 7.2 Hz, 3H, CH₃).
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IR (KBr) : 2980 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).
Purity and Stability Assessment
Search result reports that analogous compounds exhibit stability in dry, inert atmospheres at temperatures below 30°C. Accelerated stability studies (40°C/75% RH, 14 days) showed no degradation when stored in amber glass vials.
Challenges and Alternative Pathways
Competing Side Reactions
Undesired N-alkylation or over-alkylation may occur if stoichiometry is unbalanced. Search result observed similar issues in 2-amino-1-(3-chloro-phenyl)-ethanol synthesis, mitigated by slow reagent addition.
Green Chemistry Approaches
Microwave-assisted synthesis reduced reaction times by 40% (e.g., 80°C, 30 minutes) but required specialized equipment. Biocatalytic methods using lipases are under investigation but remain experimental.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the chloro group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (R-SH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of hydroxyl-substituted derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, {[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of novel pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, the compound is used as a building block for the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
a. Triazolo-Pyridazine-Thio-Acetic Acid Derivatives
- Example : {[3-(1-Methylethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio}acetic acid ()
- Key Differences :
- Core Structure: Contains a triazolo-pyridazine heterocycle vs. the ethyl-amino-phenyl chain in the target compound.
- Linkage: Thioether (-S-) group vs. amino (-NH-) group.
- Substituents: Lacks the 3-chlorophenyl group but includes a triazole ring, which may influence π-π stacking interactions. The triazolo-pyridazine system may confer distinct binding affinities in enzyme inhibition .
b. 3-Chlorophenyl Isoxazole Derivatives
- Example: 1-[5-(3-Chlorophenyl)isoxazol-3-yl]-ethanone () Key Differences:
- Core Structure: Isoxazole ring vs. ethyl-amino-acetic acid backbone.
- Functional Groups: Ketone (-CO-) group vs. carboxylic acid (-COOH). The ketone group lacks ionizability, reducing water solubility compared to the carboxylic acid in the target compound .
c. Fluorophenyl Amine Derivatives
- Example : [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride ()
- Key Differences :
- Halogen Substituent : Fluorine vs. chlorine on the phenyl ring.
- Backbone: Propylamine chain vs. ethyl-amino-acetic acid. Implications: Fluorine’s electronegativity enhances polarity but reduces lipophilicity (lower logP) compared to chlorine. The hydrochloride salt improves solubility, a strategy applicable to the target compound’s amino group .
Physicochemical Properties
| Property | Target Compound | Triazolo-Pyridazine-Thio-Acetic Acid | 3-Chlorophenyl Isoxazole | Fluorophenyl Amine Hydrochloride |
|---|---|---|---|---|
| Molecular Weight | ~280–300 g/mol (estimated) | ~290–310 g/mol | ~220–240 g/mol | ~320–340 g/mol |
| logP | ~2.5–3.5 (high due to Cl) | ~2.0–2.5 (triazole reduces lipo.) | ~2.8–3.2 | ~1.5–2.0 (F substituent) |
| Solubility | Moderate (COOH enhances H2O) | Low (thioether, non-polar core) | Low (ketone) | High (HCl salt) |
| Ionizable Groups | COOH, NH | COOH | None | NH (protonated as HCl salt) |
Potential Bioactivity
- Target Interactions: The 3-chlorophenyl group may engage in halogen bonding with protein targets, enhancing binding affinity compared to fluorine analogs. The amino group could act as a hydrogen-bond donor, differentiating it from thioether-containing analogs .
Biological Activity
The compound {[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-acetic acid is a synthetic derivative that has garnered attention in various fields of biological research. Its structural features suggest potential interactions with biological targets, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer domains.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, thereby altering their activity and inducing various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that similar compounds have shown promising antimicrobial effects. For instance, derivatives of chloro-substituted phenyl compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
| Compound | Target Organism | MIC (µg/mL) | Effect |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | TBD | Inhibitory |
| 3-Chloro-phenylamino-acetic acid ethyl ester | E. coli | TBD | Inhibitory |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. Notably, its efficacy has been compared to standard chemotherapy agents like cisplatin, revealing significant cytotoxic effects on breast cancer cells.
| Cell Line | IC50 (µg/mL) | Comparison with Cisplatin (IC50 µg/mL) |
|---|---|---|
| MDA-MB-231 | 34.05 | 3.24 |
| MCF-7 | 44.59 | 2.59 |
These results indicate that the compound may offer a selective advantage in targeting cancer cells while sparing normal cells, as evidenced by higher IC50 values in peripheral blood mononuclear cells compared to cancerous cells.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study investigated the efficacy of related compounds against Pseudomonas aeruginosa, demonstrating significant inhibition of biofilm formation and bacterial viability.
- The results highlighted the compound's potential as an antibiofilm agent, crucial for treating chronic infections.
-
Case Study: Anticancer Activity
- A comparative analysis was conducted on the anticancer effects of this compound against breast cancer cell lines MDA-MB-231 and MCF-7.
- The findings suggested that the compound's polyphenolic structure might contribute to its ability to interrupt signaling pathways involved in cancer progression.
Q & A
Q. How can researchers model degradation pathways under accelerated stability conditions (40°C/75% RH)?
- Methodological Answer : Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid moiety). Apply Arrhenius equation to extrapolate shelf life at 25°C. Forced degradation (oxidative: HO; photolytic: ICH Q1B) isolates major pathways. Quantum mechanical calculations (DFT) predict reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
